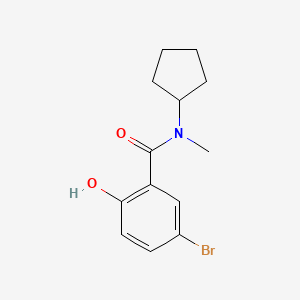
N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of quinoline derivatives and has been found to possess unique properties that make it suitable for use in several applications.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide is not fully understood. However, it has been found to interact with metal ions, such as zinc, and form complexes that are fluorescent. This compound has also been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the growth and spread of cancer cells. This compound has also been found to interact with metal ions, such as zinc, and form fluorescent complexes. In addition, this compound has been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide in lab experiments is its fluorescent properties. This compound can be used as a fluorescent probe for the detection of metal ions, making it useful in a variety of applications. The synthesis method for this compound is relatively simple and can be carried out on a large scale, making it suitable for industrial applications. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide in scientific research. This compound has shown promising results in the detection of metal ions, such as zinc, and can be further studied for its potential use in the development of new materials, such as sensors and probes. This compound has also shown potential as an anti-cancer agent and can be further studied for its use in cancer therapy. In addition, this compound can be further studied for its antioxidant properties and potential use in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method for this compound is relatively simple, and it has been found to possess several properties that make it useful in scientific research. This compound has shown promising results in the detection of metal ions, development of new materials, and potential use as an anti-cancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide involves the reaction of 2,3-dimethylquinoxaline with cyclopentylamine and isocyanic acid. The reaction takes place in the presence of a catalyst and results in the formation of the desired compound. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for industrial applications.
Applications De Recherche Scientifique
N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide has been found to possess several properties that make it useful in scientific research. It has been used as a fluorescent probe for the detection of metal ions and has shown promising results in the detection of zinc ions. This compound has also been used in the development of new materials, such as polymers and nanoparticles, due to its unique properties. In addition, this compound has been studied for its potential use as an anti-cancer agent and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(20)19(2)13-7-3-4-8-13/h5-6,9-11,13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSNINAMEFLLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
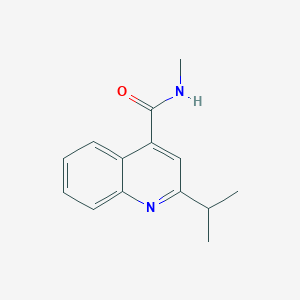
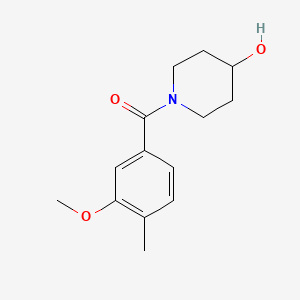
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)
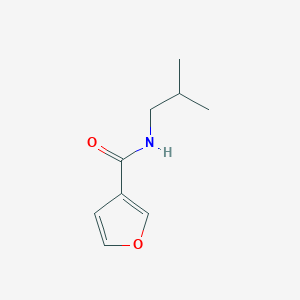
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
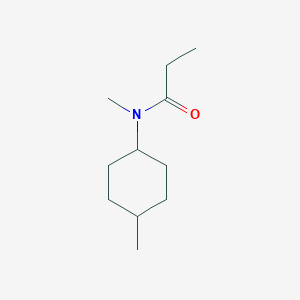
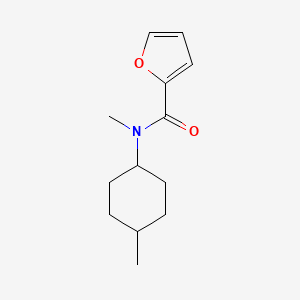
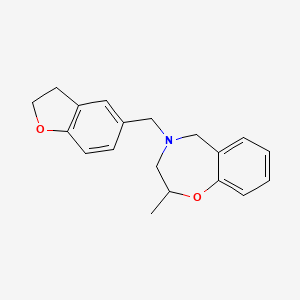
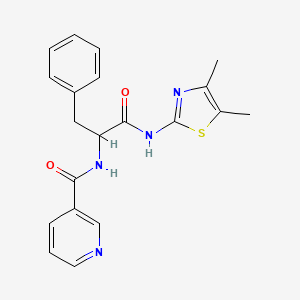
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)
